molecular formula C22H26N2O4S B5091938 2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B5091938
M. Wt: 414.5 g/mol
InChI Key: CHTKIEXIAFCSRK-UHFFFAOYSA-N
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Description

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methoxy group, and a thiophene moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the thiophene moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropanecarbonyl Group: This step may involve the use of cyclopropanecarbonyl chloride in the presence of a base.

    Attachment of the Thiophene Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the carbonyl group may produce cyclopropanol derivatives.

Scientific Research Applications

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The piperidine ring and thiophene moiety may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide
  • 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-5-methoxy-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-27-18-4-5-20(19(12-18)21(25)23-13-15-8-11-29-14-15)28-17-6-9-24(10-7-17)22(26)16-2-3-16/h4-5,8,11-12,14,16-17H,2-3,6-7,9-10,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTKIEXIAFCSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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